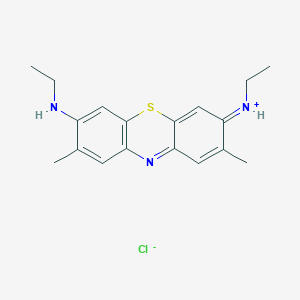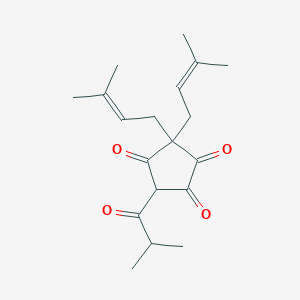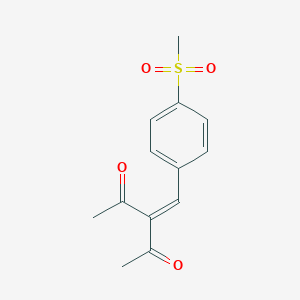
Orazipone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orazipone is a chemical compound that belongs to the family of benzodiazepines. It was first synthesized in 2008 by a group of Japanese researchers. Since then, it has gained attention in the scientific community due to its potential use in treating several neurological disorders.
Mecanismo De Acción
Orazipone acts on the central nervous system by binding to specific receptors in the brain known as GABA-A receptors. This binding enhances the activity of the neurotransmitter GABA, which leads to the inhibition of neuronal activity. This inhibition results in the calming and sedative effects of Orazipone.
Efectos Bioquímicos Y Fisiológicos
Orazipone has several biochemical and physiological effects. It has been shown to decrease anxiety and improve sleep quality. Additionally, it has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Orazipone in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using Orazipone in lab experiments is its short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Direcciones Futuras
There are several future directions for research on Orazipone. One area of focus is the development of new and more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research may focus on the potential use of Orazipone in enhancing cognitive function and improving memory. Further studies may also explore the potential use of Orazipone in the treatment of other disorders, such as epilepsy and schizophrenia.
Aplicaciones Científicas De Investigación
Orazipone has been researched for its potential use in treating several neurological disorders, including anxiety, depression, and insomnia. It has also shown promise in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Orazipone has been studied for its potential use in enhancing cognitive function and improving memory.
Propiedades
Número CAS |
137109-78-5 |
|---|---|
Nombre del producto |
Orazipone |
Fórmula molecular |
C13H14O4S |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
Clave InChI |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
SMILES canónico |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Otros números CAS |
137109-78-5 |
Sinónimos |
OR 1384 OR-1384 OR1384 orazipone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)
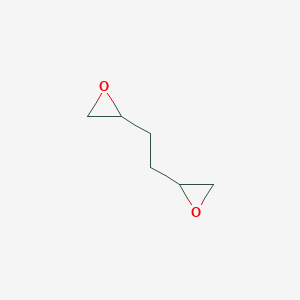
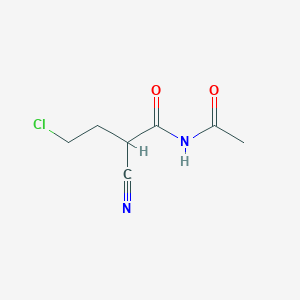
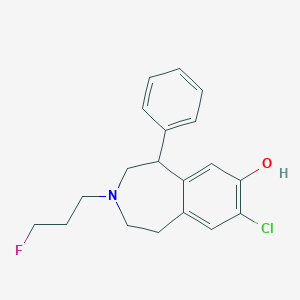
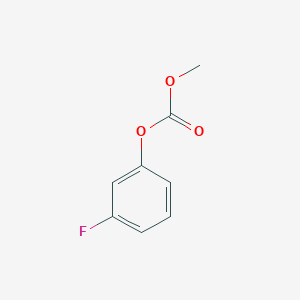
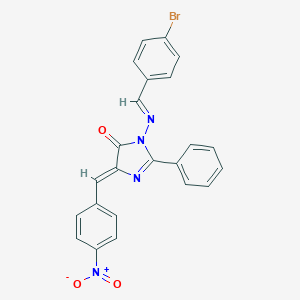
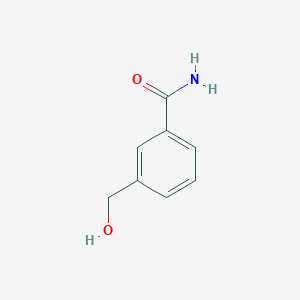
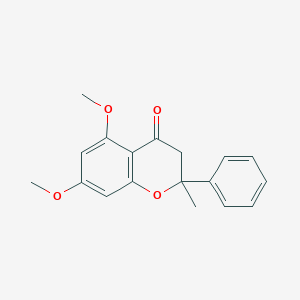
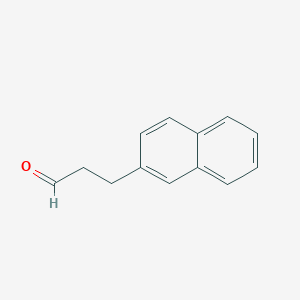
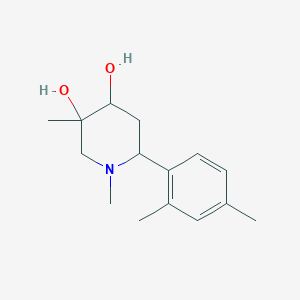
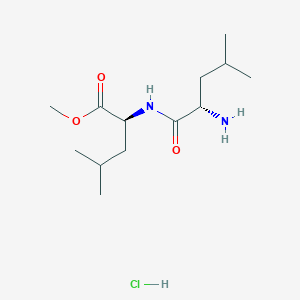
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
